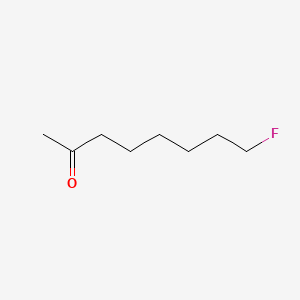
1-Chloroethanol
Descripción general
Descripción
1-Chloroethanol is an organic compound with the molecular formula C₂H₅ClO. It is a colorless liquid with a pleasant ether-like odor and is miscible with water . This compound is also known by other names such as ethanol, 1-chloro- and chloroethanol . It is a bifunctional molecule, containing both an alkyl chloride and an alcohol functional group .
Métodos De Preparación
1-Chloroethanol can be synthesized through various methods. One common synthetic route involves the reaction of ethylene with hypochlorous acid (HOCl), which produces this compound as a product . Another method involves the electrochemical synthesis from ethanol, where hydrogen abstraction from the α-carbon forms this compound .
In industrial settings, this compound is often produced as a byproduct during the synthesis of ethylene oxide. Ethylene oxide is formed by treating ethylene with hypochlorous acid, and this compound is one of the intermediate products in this process .
Análisis De Reacciones Químicas
1-Chloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: It can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions to form different products.
Common reagents used in these reactions include hypochlorous acid for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution . The major products formed from these reactions are chloroacetaldehyde, chloroacetic acid, ethanol, and ethylene oxide .
Aplicaciones Científicas De Investigación
1-Chloroethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloroethanol involves its bifunctional nature, allowing it to participate in various chemical reactions. The hydroxyl group (-OH) can undergo oxidation or reduction, while the chloro group (-Cl) can participate in substitution reactions . These reactions often involve the formation of intermediates like oxonium ions or carbocations, which then proceed to form the final products .
Comparación Con Compuestos Similares
1-Chloroethanol can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but with the chloro group on the second carbon.
Chloromethane: A simpler compound with only one carbon atom.
Ethanol: Lacks the chloro group and is widely used as a solvent and in alcoholic beverages.
This compound is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to simpler alcohols or chlorinated compounds .
Propiedades
IUPAC Name |
1-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESGYZFVCIMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505272 | |
| Record name | 1-Chloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-01-4 | |
| Record name | 1-Chloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















